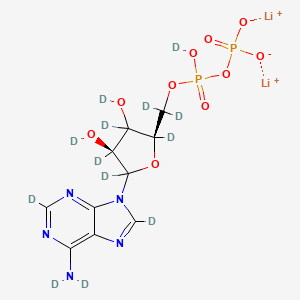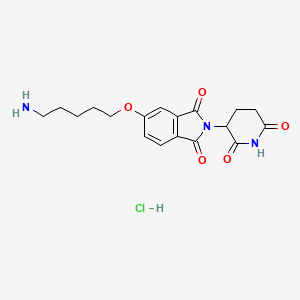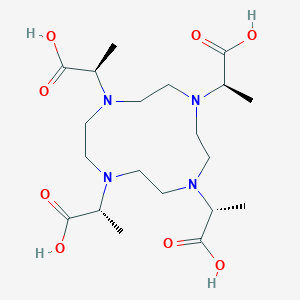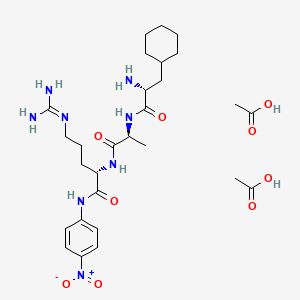
3-(aminomethyl)-4,6-dimethyl-3H-pyridin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminomethyl)-4,6-dimethyl-3H-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of an aminomethyl group attached to the pyridinone ring, along with two methyl groups at the 4 and 6 positions The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4,6-dimethyl-3H-pyridin-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-pyridone with formaldehyde and ammonia or a primary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of safety measures and environmental considerations.
化学反应分析
Types of Reactions
3-(aminomethyl)-4,6-dimethyl-3H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(aminomethyl)-4,6-dimethyl-3H-pyridin-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3-(aminomethyl)-4,6-dimethyl-3H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(aminomethyl)pyridine: Lacks the additional methyl groups at the 4 and 6 positions.
4,6-dimethyl-2-pyridone: Lacks the aminomethyl group.
3-(aminomethyl)-4-methylpyridine: Has only one methyl group at the 4 position.
Uniqueness
3-(aminomethyl)-4,6-dimethyl-3H-pyridin-2-one;hydrochloride is unique due to the presence of both the aminomethyl group and the two methyl groups at the 4 and 6 positions. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups allows for diverse reactivity and interactions with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C8H13ClN2O |
|---|---|
分子量 |
188.65 g/mol |
IUPAC 名称 |
3-(aminomethyl)-4,6-dimethyl-3H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-5-3-6(2)10-8(11)7(5)4-9;/h3,7H,4,9H2,1-2H3;1H |
InChI 键 |
VDPMRSNKIVEUFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=O)C1CN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)


![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)

![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)


![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)


